6-cyclopropyl-1,3-dimethyl-N-[4-(morpholin-4-yl)benzyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-CYCLOPROPYL-1,3-DIMETHYL-N~4~-(4-MORPHOLINOBENZYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes a cyclopropyl group, a morpholinobenzyl moiety, and a pyrazolopyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-CYCLOPROPYL-1,3-DIMETHYL-N~4~-(4-MORPHOLINOBENZYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrazolopyridine Core: The pyrazolopyridine core can be synthesized through a cyclization reaction involving appropriate precursors, such as 2-aminopyridine and hydrazine derivatives.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using reagents like diazomethane or cyclopropylcarbene.
Attachment of the Morpholinobenzyl Moiety: The morpholinobenzyl group can be attached through a nucleophilic substitution reaction, where the pyrazolopyridine core reacts with a suitable morpholinobenzyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-CYCLOPROPYL-1,3-DIMETHYL-N~4~-(4-MORPHOLINOBENZYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyrazolopyridine core or the morpholinobenzyl moiety are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
6-CYCLOPROPYL-1,3-DIMETHYL-N~4~-(4-MORPHOLINOBENZYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 6-CYCLOPROPYL-1,3-DIMETHYL-N~4~-(4-MORPHOLINOBENZYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular processes such as proliferation, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
6-CYCLOPROPYL-N,N-DIMETHYL-4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PYRIDIN-2-AMINE: This compound shares a similar pyrazolopyridine core but differs in the substituents attached to the core.
N-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE: This compound has a similar cyclopropyl and pyrazole structure but lacks the morpholinobenzyl moiety.
Uniqueness
6-CYCLOPROPYL-1,3-DIMETHYL-N~4~-(4-MORPHOLINOBENZYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its combination of structural features, including the cyclopropyl group, morpholinobenzyl moiety, and pyrazolopyridine core. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C23H27N5O2 |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
6-cyclopropyl-1,3-dimethyl-N-[(4-morpholin-4-ylphenyl)methyl]pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C23H27N5O2/c1-15-21-19(13-20(17-5-6-17)25-22(21)27(2)26-15)23(29)24-14-16-3-7-18(8-4-16)28-9-11-30-12-10-28/h3-4,7-8,13,17H,5-6,9-12,14H2,1-2H3,(H,24,29) |
InChI Key |
NCQJVTMHIPZHLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)NCC4=CC=C(C=C4)N5CCOCC5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.